(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
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Overview
Description
(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methanamine typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions are usually mild, and the process is efficient, yielding the desired triazole derivatives in moderate to good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high efficiency and scalability, ensuring consistent quality and yield. The use of automated reactors and continuous flow systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole amines.
Scientific Research Applications
Chemistry: In chemistry, [1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group enhances its binding affinity to various biological targets, making it a valuable tool in biochemical assays .
Medicine: In medicine, triazole derivatives, including this compound, are explored for their potential therapeutic applications. They have shown promise as antifungal, antiviral, and anticancer agents. The trifluoromethyl group improves the pharmacokinetic properties of these compounds, increasing their efficacy and stability .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of [1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This compound can interfere with various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but differs in its overall structure and reactivity.
1-[3-(Trifluoromethyl)phenyl]piperazine: Another compound with a trifluoromethyl group, but with a piperazine ring instead of a triazole ring.
Uniqueness: The uniqueness of [1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methanamine lies in its triazole ring structure combined with the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. Its stability, reactivity, and enhanced binding affinity to biological targets set it apart from other similar compounds .
Properties
IUPAC Name |
[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4.ClH/c12-11(13,14)9-3-1-2-8(4-9)6-18-7-10(5-15)16-17-18;/h1-4,7H,5-6,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFWDHWBZVCECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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